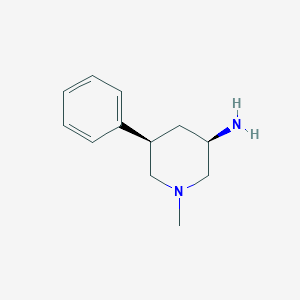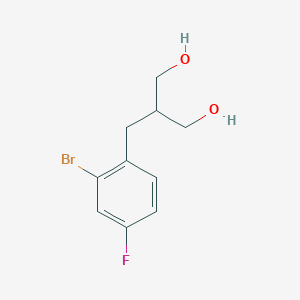
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H12BrFO2 This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzyl group, which is further connected to a propane-1,3-diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with propane-1,3-diol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxyl groups in the propane-1,3-diol moiety can form hydrogen bonds, further stabilizing the interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-fluorobenzyl alcohol
- 2-Bromo-4-fluorobenzyl chloride
- 2-Bromo-4-fluorobenzylamine
Uniqueness
2-(2-Bromo-4-fluorobenz
属性
分子式 |
C10H12BrFO2 |
|---|---|
分子量 |
263.10 g/mol |
IUPAC 名称 |
2-[(2-bromo-4-fluorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrFO2/c11-10-4-9(12)2-1-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
InChI 键 |
JQMWBXDXVBVXEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Br)CC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


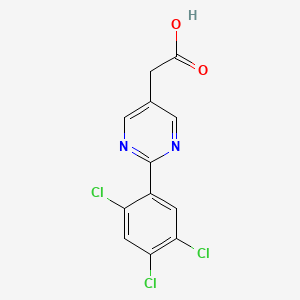
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)

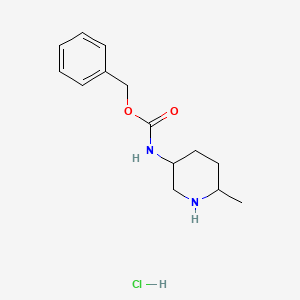
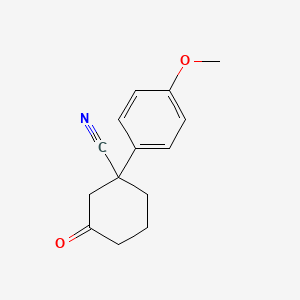
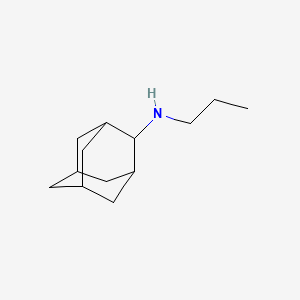
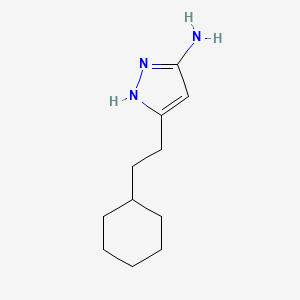

![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
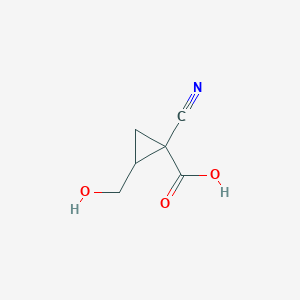
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)

![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
